{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is an organic compound with the molecular formula C17H21NO It is a derivative of phenethylamine, characterized by the presence of a benzyloxy group attached to the phenyl ring and an isobutyl group attached to the amine nitrogen
Mechanism of Action
Target of Action
The primary targets of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The mode of action of This compound
Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound
Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compound
The compound’s molecular weight of 26938 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of This compound
Compounds with similar structures have been known to exhibit various biological activities, such as anti-proliferative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound
. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of benzyl alcohol with a suitable phenol derivative to form the benzyloxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Amine Alkylation: The benzyloxy intermediate is then subjected to alkylation with 2-methylpropylamine. This step often requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the benzyloxy group or the amine functionality.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents like bromine (Br2) or nitric acid (HNO3) facilitating halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into biochemical pathways and potential therapeutic targets.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the benzyloxy and isobutyl groups.
Benzylamine: Similar structure but with a benzyl group instead of benzyloxy.
Isobutylamine: Contains the isobutyl group but lacks the aromatic ring.
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine is unique due to the combination of its benzyloxy and isobutyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOPWTVBZVCVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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